1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]-
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Overview
Description
1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- is a compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed in an aqueous medium and involves the reaction of an azide with an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of diseases like Alzheimer’s . The compound modulates these enzymes’ activity, thereby influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole core structure and exhibit similar chemical properties and reactivity.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but can exhibit similar biological activities.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
1785761-06-9 |
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Molecular Formula |
C11H19N5O3S |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-methyl-1-[(1-methylsulfonylpiperidin-2-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C11H19N5O3S/c1-12-11(17)10-8-15(14-13-10)7-9-5-3-4-6-16(9)20(2,18)19/h8-9H,3-7H2,1-2H3,(H,12,17) |
InChI Key |
QNELKDLRHNDINX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2CCCCN2S(=O)(=O)C |
Origin of Product |
United States |
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